N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide
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Overview
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorophenyl, methylsulfonyl, and phenylsulfanyl groups attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylsulfonyl groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide
Uniqueness
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions with target molecules.
Properties
Molecular Formula |
C23H23FN2O3S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-[4-(phenylsulfanylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C23H23FN2O3S2/c1-17(26(31(2,28)29)21-14-10-19(24)11-15-21)23(27)25-20-12-8-18(9-13-20)16-30-22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H,25,27) |
InChI Key |
KWJCJBWRUOCKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)N(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
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